molecular formula C24H19BrFNO3 B252882 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Katalognummer: B252882
Molekulargewicht: 468.3 g/mol
InChI-Schlüssel: BUKMOLDYXDSHQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one, also known as BFI-1, is a small molecule inhibitor that has been widely studied for its potential use in cancer research. BFI-1 is a type of indole-2-one compound that has been shown to inhibit the activity of the polycomb repressive complex 1 (PRC1), which is involved in the regulation of gene expression.

Wirkmechanismus

5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one works by inhibiting the activity of the PRC1 complex, which is involved in the regulation of gene expression and cell proliferation. Specifically, this compound binds to a specific site on the PRC1 complex, preventing it from binding to DNA and regulating gene expression. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the enhancement of chemotherapy effectiveness, and the regulation of gene expression. This compound has also been shown to have low toxicity and minimal side effects, making it a promising candidate for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity for the PRC1 complex, which allows for targeted inhibition of cancer cell growth and proliferation. However, one limitation of using this compound is its relatively low potency compared to other cancer treatments, which may require higher doses or longer treatment periods.

Zukünftige Richtungen

There are several potential future directions for research on 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one, including the development of more potent and selective inhibitors, the investigation of its potential use in other types of cancer, and the exploration of its mechanism of action in more detail. Additionally, there is potential for this compound to be used in combination with other cancer treatments to enhance their effectiveness and reduce side effects.

Synthesemethoden

The synthesis of 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 4-methylbenzaldehyde with indole-2-carboxylic acid, followed by the addition of 4-fluorophenylglycine and bromine to form the final product. The synthesis of this compound has been optimized in recent years to increase yield and purity, and several methods have been developed for large-scale production.

Wissenschaftliche Forschungsanwendungen

5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential use in cancer research, particularly in the treatment of leukemia and other hematological malignancies. Studies have shown that this compound can inhibit the growth of cancer cells by targeting the PRC1 complex, which is involved in the regulation of gene expression and cell proliferation. This compound has also been shown to enhance the effectiveness of chemotherapy and other cancer treatments.

Eigenschaften

Molekularformel

C24H19BrFNO3

Molekulargewicht

468.3 g/mol

IUPAC-Name

5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C24H19BrFNO3/c1-15-2-4-16(5-3-15)14-27-21-11-8-18(25)12-20(21)24(30,23(27)29)13-22(28)17-6-9-19(26)10-7-17/h2-12,30H,13-14H2,1H3

InChI-Schlüssel

BUKMOLDYXDSHQL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=C(C=C4)F)O

Kanonische SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=C(C=C4)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.